molecular formula C15H13N5OS B2786744 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 2380192-09-4

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2786744
CAS No.: 2380192-09-4
M. Wt: 311.36
InChI Key: DASXSBWAKWNPDI-UHFFFAOYSA-N
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Description

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound integrates multiple heteroatoms and aromatic rings, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c1-20-15-12(7-19-20)14(17-9-18-15)16-6-11-5-10(8-22-11)13-3-2-4-21-13/h2-5,7-9H,6H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASXSBWAKWNPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NCC3=CC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the condensation of furan and thiophene derivatives with pyrazolo[3,4-d]pyrimidine intermediates. The reaction conditions often include the use of catalysts such as Lewis acids, and solvents like dichloromethane or ethanol, under controlled temperatures ranging from 50°C to 100°C .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions: N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind with high affinity to these targets, modulating their activity and triggering downstream biological effects. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its multi-heterocyclic structure, which imparts unique chemical reactivity and biological activity.

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